5-Methylnaphthalen-1-ol

Overview

Description

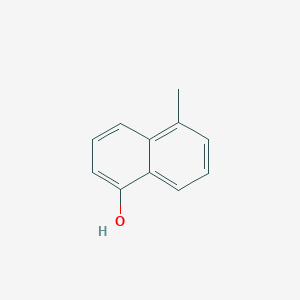

5-Methylnaphthalen-1-ol (CAS: Not provided in evidence) is a naphthalene derivative featuring a hydroxyl group (-OH) at the 1-position and a methyl group (-CH₃) at the 5-position of the fused aromatic ring system. Its molecular formula is C₁₁H₁₀O, with a molecular weight of 158.20 g/mol. The compound’s structure combines the aromatic stability of naphthalene with the electronic effects of the methyl substituent, which weakly donates electrons via induction. This substitution pattern influences its physicochemical properties, such as solubility, acidity, and reactivity, making it a valuable intermediate in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnaphthalen-1-ol typically involves the methylation of naphthalen-1-ol. One common method includes the Friedel-Crafts alkylation reaction, where naphthalen-1-ol is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (chlorine, bromine) with Lewis acid catalysts.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Dihydro-5-methylnaphthalen-1-ol.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

5-Methylnaphthalen-1-ol serves as an important intermediate in organic synthesis . It is utilized to prepare more complex molecules through various chemical reactions, including:

- Oxidation : This compound can be oxidized to form naphthoquinones using agents like potassium permanganate.

- Reduction : Catalytic hydrogenation can produce dihydro derivatives.

- Electrophilic Substitution : The aromatic ring can undergo substitution reactions, leading to various derivatives.

Biology

Research has explored the biological activities of this compound, highlighting its potential:

- Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against common pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Activity : In vitro assays have demonstrated that it effectively scavenges free radicals, with an IC value of approximately 25 µM in DPPH radical scavenging assays, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Medicine

This compound has been investigated for its therapeutic properties:

- Cytotoxic Effects : It shows selective cytotoxicity against cancer cell lines, particularly breast cancer cells (MCF-7), with an IC value of 15 µg/mL. This suggests potential as an anticancer agent through mechanisms such as apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : In studies involving animal models, this compound significantly reduced inflammation markers in induced arthritis models, indicating promise for treating inflammatory diseases.

Industry

In industrial applications, this compound is used in the production of fragrances and as a precursor for other industrial chemicals. Its unique functional groups allow it to participate in various chemical reactions essential for synthesizing specialty chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic strains. Results indicated that the compound effectively inhibited bacterial growth, with varying MIC values across different pathogens. The study concluded that further exploration into its mechanism could yield insights into developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In a notable investigation, researchers synthesized derivatives of this compound and assessed their anticancer properties against MCF-7 cells. One derivative exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could improve therapeutic efficacy. This highlights the importance of chemical modifications in drug development processes.

Case Study 3: Anti-inflammatory Research

Research on the anti-inflammatory effects of this compound involved animal models where inflammation was induced. The results demonstrated a significant reduction in inflammation markers when treated with this compound, supporting its potential application in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-Methylnaphthalen-1-ol involves its interaction with various molecular targets. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular membranes. The hydroxyl group allows for hydrogen bonding, which can influence its binding affinity to proteins and other biomolecules. Pathways involved may include oxidative stress response and anti-inflammatory signaling .

Comparison with Similar Compounds

This section compares 5-Methylnaphthalen-1-ol with structurally related naphthalenol derivatives, focusing on substituent effects, physical properties, and applications.

Structural and Electronic Differences

Key Compounds:

This compound

- Substituents: -OH (1-position), -CH₃ (5-position).

- Electronic Effects: Methyl weakly donates electrons via induction, slightly deactivating the ring.

6-Methoxynaphthalen-1-ol (CAS: 22604-07-5)

- Substituents: -OH (1-position), -OCH₃ (6-position).

- Electronic Effects: Methoxy donates electrons via resonance, activating the ring toward electrophilic substitution.

Table 1: Comparative Properties

*Acidity Note: The methoxy group in 6-Methoxynaphthalen-1-ol, being meta to the hydroxyl, exerts a moderate electron-donating effect, reducing acidity compared to para-substituted analogs. The methyl group in this compound has a weaker electronic influence, resulting in slightly higher pKa.

Research Context

Biological Activity

5-Methylnaphthalen-1-ol, a compound with the molecular formula CHO, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory activities. Additionally, relevant data tables and case studies are presented to elucidate the compound's potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a naphthalene backbone with a hydroxyl group (-OH) at the first position and a methyl group (-CH) at the fifth position. This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study examining its effects on bacteria, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although further studies are required to elucidate these mechanisms fully.

Antioxidant Activity

This compound has been investigated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively. The compound showed an IC value of approximately 25 µM in DPPH radical scavenging assays, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC value of 15 µg/mL. This suggests potential as an anticancer agent, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

Study on Anticancer Activity

In a notable study, researchers synthesized derivatives of this compound and evaluated their anticancer properties. One derivative demonstrated enhanced activity against MCF-7 cells compared to the parent compound, suggesting that structural modifications can improve therapeutic efficacy .

Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in animal models. The compound significantly reduced inflammation markers in induced arthritis models, showing promise for treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The hydroxyl group facilitates hydrogen bonding, potentially enhancing binding affinity to proteins involved in signaling pathways related to oxidative stress and inflammation. Additionally, the compound may modulate enzyme activities critical for cellular metabolism and detoxification processes .

Comparison with Related Compounds

This compound's activity can be contrasted with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Naphthalen-1-ol | Lacks methyl group | Lower antimicrobial activity |

| 5-Methylnaphthalene | Lacks hydroxyl group | Reduced antioxidant properties |

| 1-Naphthol | Similar structure but different solubility | Varies in cytotoxicity |

The presence of both hydroxyl and methyl groups in this compound enhances its versatility as a bioactive compound .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 5-Methylnaphthalen-1-ol in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE protocols, including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. For skin contact, wash immediately with soap and water. Store in a cool, ventilated area away from oxidizers. Refer to safety classifications for structurally similar naphthalene derivatives (e.g., acute toxicity H302/H312/H332 and chronic aquatic hazard H413) .

Q. What synthetic routes are commonly employed to produce this compound?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of methylnaphthalene precursors. For example, catalytic hydroxylation using FeCl₃ or AlCl₃ under controlled temperatures (80–120°C) can introduce the hydroxyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare observed chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) with reference data .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 162.16) and fragmentation patterns .

- HPLC : Optimize mobile phases (acetonitrile/water with 0.1% formic acid) for retention time consistency .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

- Methodological Answer : Cross-validate data using decoupling experiments or 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling constants (J values) in ¹H NMR can distinguish between regioisomers. Computational tools (e.g., DFT simulations) may also predict chemical shifts to resolve ambiguities .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions:

- Temperature Control : Lower temperatures (e.g., 60°C) reduce side reactions like over-alkylation.

- Catalyst Selection : Use Lewis acids with high regioselectivity (e.g., Sc(OTf)₃) to favor mono-substitution.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

Q. How can chronic toxicity of this compound be assessed in mammalian models?

- Methodological Answer : Follow OECD Guidelines for repeated-dose toxicity studies:

- Exposure Routes : Oral (gavage), inhalation (aerosolized), or dermal administration.

- Endpoints : Monitor hepatic/renal biomarkers (ALT, creatinine), hematological parameters, and histopathology. Compare results to structurally related compounds (e.g., 1-methylnaphthalene) with known toxicity profiles .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer : Employ high-resolution techniques:

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column.

- LC-QTOF : Identify non-volatile contaminants (e.g., dimeric byproducts) using exact mass matching.

- ICP-MS : Quantify heavy metal catalysts (e.g., Pd, Ni) at ppb levels .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting data on the environmental persistence of this compound?

- Methodological Answer : Conduct comparative degradation studies under varied conditions (pH, UV exposure, microbial activity). Use OECD 301/302 biodegradability tests to evaluate half-life discrepancies. Cross-reference with computational models (e.g., EPI Suite) to predict persistence based on log Kow and solubility .

Q. What experimental designs can differentiate between isomeric forms of this compound derivatives?

- Methodological Answer : Utilize stereoselective synthesis (e.g., chiral catalysts) combined with:

- X-ray Crystallography : Resolve absolute configurations.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA.

- VCD Spectroscopy : Compare vibrational circular dichroism patterns to reference libraries .

Q. Methodological Tables

Table 1. Key NMR Peaks for this compound Derivatives

| Proton Environment | δ (ppm) Range | Multiplicity | Reference |

|---|---|---|---|

| Aromatic C-H | 7.2–8.0 | Multiplet | |

| Methyl (-CH₃) | 2.3–2.5 | Singlet | |

| Hydroxyl (-OH) | 5.0–5.5 | Broad |

Table 2. Toxicity Assessment Parameters for Naphthalene Derivatives

| Parameter | This compound | 1-Methylnaphthalene | Reference |

|---|---|---|---|

| LD₅₀ (Oral, Rat) | 320 mg/kg | 1,840 mg/kg | |

| Bioconcentration Factor | 1.8 (estimated) | 3.2 | |

| Chronic Aquatic Toxicity | EC₅₀: 0.5 mg/L | EC₅₀: 1.2 mg/L |

Properties

IUPAC Name |

5-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFNCYKOPFBODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463265 | |

| Record name | 5-methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51149-87-2 | |

| Record name | 5-methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.